molecular formula C14H11FO B13340386 6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13340386
M. Wt: 214.23 g/mol
InChI Key: RFGRSTDOMFBWKN-UHFFFAOYSA-N
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Description

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2’ position of the biphenyl structure, along with an aldehyde functional group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(2’-fluoro-[1,1’-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid.
  • 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.

Uniqueness

6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the methyl group at specific positions on the biphenyl structure can influence its reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-fluoro-3-(2-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-4-2-3-5-12(10)13-8-11(9-16)6-7-14(13)15/h2-9H,1H3

InChI Key

RFGRSTDOMFBWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

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